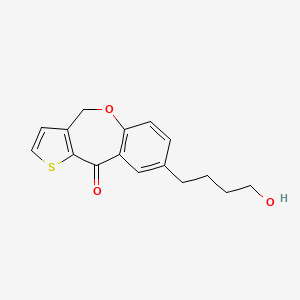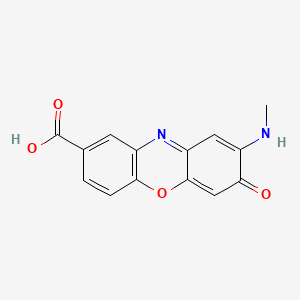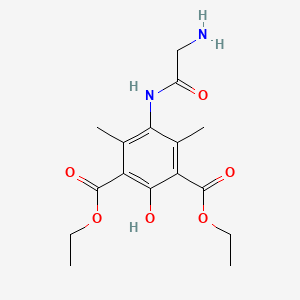
Spiradoline mesylate salt
Descripción general
Descripción
Spiradoline mesylate salt, also known as U-62066, is a highly selective κ-opioid receptor agonist . Its chemical structure includes a spirocyclic moiety and a benzeneacetamide group. This compound was synthesized with the intention of creating an analgesic that retains its pain-relieving properties while minimizing side effects associated with other opioid receptors, such as physical dependence and respiratory depression .
Molecular Structure Analysis
Spiradoline’s molecular formula is C22H30Cl2N2O2 · CH3SO3H , with a molecular weight of approximately 521.50 g/mol . The compound exhibits a spirocyclic structure, which contributes to its unique pharmacological properties. The mesylate salt form enhances its solubility and stability .
Aplicaciones Científicas De Investigación
Analgesic Properties
Spiradoline: is a potent κ-opioid receptor agonist, primarily researched for its analgesic effects. It has been synthesized to retain analgesic properties while minimizing the side effects typically associated with μ-opioid receptor agonists like morphine, such as physical dependence and respiratory depression . Preclinical studies have documented its efficacy in reducing pain in animal models.
Diuretic Effects
In humans, Spiradoline has been reported to act as a potent diuretic. This application is particularly significant as it suggests potential therapeutic uses in conditions that require the removal of excess body fluids, such as congestive heart failure .
Antitussive Activity
Spiradoline: has demonstrated antitussive (cough-suppressing) properties in rat models. This suggests a possible use in the treatment of coughs, although its effectiveness and safety in humans would require further clinical investigation .
Cardiovascular Research
While preclinical studies have shown that Spiradoline reduces blood pressure and heart rate, and may have antiarrhythmic properties, these findings have not been confirmed in clinical studies. Nonetheless, it remains an area of interest for further research into cardiovascular diseases .
Psychiatric Applications
Spiradoline: inhibits dopaminergic neurotransmission, which has implications for psychiatric conditions. It has shown antipsychotic-like effects in animal behavioral tests and has been reported to decrease tics in patients with Tourette’s syndrome at low doses .
Sedative Effects
Due to its antihistamine properties, Spiradoline produces significant sedation, which could be harnessed in clinical settings where sedation is required .
Antiarrhythmic Action
The sodium channel-blocking properties of Spiradoline are responsible for its potential antiarrhythmic action in rats, suggesting a possible application in the prevention or treatment of cardiac arrhythmias .
Mecanismo De Acción
Target of Action
U-62066, also known as Spiradoline Mesylate Salt, primarily targets the κ-opioid receptor . This receptor is a type of opioid receptor that has high affinity for kappa-selective opioids. It is involved in various physiological processes, including pain perception, consciousness, motor control, and mood .
Mode of Action
As a highly selective κ-opioid receptor agonist, U-62066 binds to its target receptor and activates it . This activation leads to a series of intracellular events, including inhibition of adenylate cyclase activity, activation of potassium channels, and inhibition of calcium channels . These changes result in hyperpolarization of the cell membrane, reducing neuronal excitability .
Biochemical Pathways
The activation of the κ-opioid receptor by U-62066 affects several biochemical pathways. It can lead to analgesic effects, likely through modulation of pain perception pathways . Additionally, it has been shown to have diuretic effects, possibly through its action on renal function . The specific biochemical pathways affected by U-62066 are still under investigation.
Result of Action
The activation of the κ-opioid receptor by U-62066 results in several molecular and cellular effects. It exhibits analgesic effects, providing relief from pain . It also has diuretic effects, increasing the excretion of water from the body . Additionally, U-62066 has been observed to have antitussive properties, suppressing cough in rats .
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(5S,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEZDPDAYTVKKG-XLTSWDRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2(CCCO2)C[C@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiradoline mesylate salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



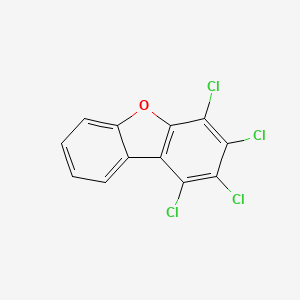

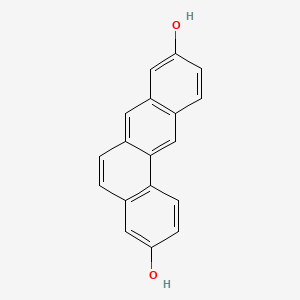


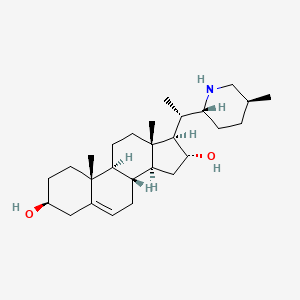
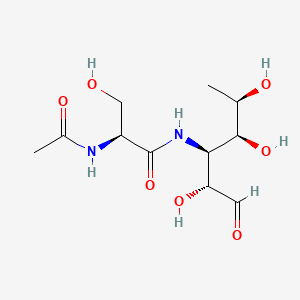
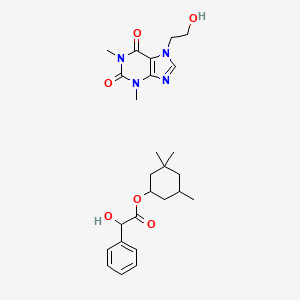
![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)
